molecular formula C13H15ClFNO B13470246 [5-(2-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol

[5-(2-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol

Cat. No.: B13470246
M. Wt: 255.71 g/mol
InChI Key: PKBQRIUFLJHSPA-UHFFFAOYSA-N
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Description

[5-(2-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol: is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

The synthesis of [5-(2-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol involves multiple steps, typically starting with the preparation of the bicyclic core. The synthetic route often includes:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react under specific conditions to form the bicyclic structure.

    Introduction of the phenyl group: The phenyl group with chloro and fluoro substituents is introduced through a Friedel-Crafts alkylation reaction.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

[5-(2-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into various alcohols or amines, depending on the reagents used, such as lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

[5-(2-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which [5-(2-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

When compared to similar compounds, [5-(2-Chloro-4-fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol stands out due to its unique bicyclic structure and the presence of both chloro and fluoro substituents on the phenyl ring. Similar compounds may include:

  • [5-(2-Chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol
  • [5-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol
  • [5-(2,4-Dichlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol

These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity.

Properties

Molecular Formula

C13H15ClFNO

Molecular Weight

255.71 g/mol

IUPAC Name

[5-(2-chloro-4-fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol

InChI

InChI=1S/C13H15ClFNO/c14-11-3-9(15)1-2-10(11)13-4-12(5-13,8-17)6-16-7-13/h1-3,16-17H,4-8H2

InChI Key

PKBQRIUFLJHSPA-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(CNC2)C3=C(C=C(C=C3)F)Cl)CO

Origin of Product

United States

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